molecular formula C11H13F9O3 B12079737 Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12079737
M. Wt: 364.20 g/mol
InChI Key: XMTBKWFPAVYAMH-UHFFFAOYSA-N
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Description

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of butanol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.

    Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Butyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with various molecular targets. Its hydrophobic and lipophobic nature allows it to form stable interfaces, making it effective in applications such as surfactants and emulsifiers. The perfluorinated chain provides thermal and chemical stability, enhancing its performance in harsh conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorobutyl ethyl carbonate

Uniqueness

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a butyl group and a perfluorohexyl chain, which provides a unique balance of hydrophobicity and reactivity. This makes it particularly suitable for applications requiring both stability and reactivity, such as in advanced coatings and drug delivery systems.

Biological Activity

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a perfluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high thermal stability, water and oil repellency, and resistance to degradation. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and environmental implications.

  • Chemical Formula : C₁₁H₁₃F₉O₃
  • Molecular Weight : 364.205 g/mol
  • CAS Number : 1980085-06-0

This compound is characterized by a perfluorinated alkyl chain which contributes to its unique biological interactions and persistence in the environment.

Research indicates that PFAS compounds can affect biological systems through various mechanisms:

  • Endocrine Disruption : PFAS have been shown to interfere with hormonal functions by mimicking or blocking hormone actions. This can lead to reproductive and developmental issues in wildlife and humans.
  • Immune System Effects : Studies suggest that exposure to PFAS may impair immune responses, making organisms more susceptible to infections and diseases .
  • Carcinogenic Potential : Some PFAS have been linked to increased cancer risks. For example, studies have indicated associations between PFAS exposure and certain cancers in human populations .

Case Studies

  • Human Health Studies : A notable study examined the relationship between serum PFAS concentrations and breast cancer risk among Japanese women. The findings suggested a correlation between elevated PFAS levels and increased breast cancer incidence .
  • Wildlife Impact Assessment : Research conducted in Nordic countries analyzed PFAS concentrations in various wildlife species. The results showed significant bioaccumulation of PFAS in marine mammals and birds, raising concerns about ecological health and food chain implications .

Environmental Persistence and Bioaccumulation

PFAS compounds are notorious for their persistence in the environment due to their strong carbon-fluorine bonds. This stability leads to bioaccumulation in living organisms:

  • Bioaccumulation Factors : Studies indicate that long-chain PFASs tend to accumulate more significantly than their shorter-chain counterparts. For instance, perfluorooctanoic acid (PFOA) has been detected at higher concentrations in aquatic organisms compared to shorter-chain variants .

Table 1: Bioaccumulation of Selected PFAS Compounds

CompoundBioaccumulation Factor (BAF)Primary Sources
Perfluorooctanoic AcidHighIndustrial discharge, consumer products
Perfluorohexane SulfonateModerateFirefighting foams
This compoundLow to ModerateIndustrial applications

Regulatory Considerations

Due to their potential health risks and environmental impacts, regulatory bodies are increasingly scrutinizing PFAS compounds. The U.S. Environmental Protection Agency (EPA) has initiated efforts to assess the risks associated with these substances and implement guidelines for their management .

Properties

Molecular Formula

C11H13F9O3

Molecular Weight

364.20 g/mol

IUPAC Name

butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3

InChI Key

XMTBKWFPAVYAMH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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